tert-Butyl 3-(aminooxy)propanoate
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Overview
Description
tert-Butyl 3-(aminooxy)propanoate: is an organic compound with the molecular formula C10H21NO3. It is a versatile chemical used in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an aminooxy group attached to a propanoate backbone, which is further substituted with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminooxy)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(aminooxy)propanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-(aminooxy)propanoate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It can be used to introduce aminooxy groups into proteins and peptides, facilitating further functionalization.
Medicine: The compound has potential applications in drug development. It can be used as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminooxy)propanoate involves the reactivity of the aminooxy group. This group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
Comparison with Similar Compounds
- tert-Butyl 3-(3-aminopropoxy)propanoate
- tert-Butyl 3-(2-hydroxyethoxy)propanoate
- tert-Butyl propionate
Comparison: tert-Butyl 3-(aminooxy)propanoate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to other similar compounds. For example, tert-Butyl 3-(3-aminopropoxy)propanoate contains an aminopropoxy group, which has different reactivity and applications. Similarly, tert-Butyl 3-(2-hydroxyethoxy)propanoate has a hydroxyethoxy group, making it suitable for different types of chemical modifications.
Properties
CAS No. |
1000342-82-4 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
tert-butyl 3-aminooxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)4-5-10-8/h4-5,8H2,1-3H3 |
InChI Key |
AZTMRUDBBGJIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCON |
Origin of Product |
United States |
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